molecular formula C8H11N4NaO3 B13858200 Caffeidine Acid Sodium Salt

Caffeidine Acid Sodium Salt

Cat. No.: B13858200
M. Wt: 234.19 g/mol
InChI Key: NVQQLDXESYQGPR-UHFFFAOYSA-M
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Description

Caffeidine Acid Sodium Salt is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is derived from caffeic acid, a naturally occurring phenolic compound found in many plants. This compound is known for its antioxidant properties and is used in various research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Caffeidine Acid Sodium Salt typically involves the neutralization of caffeic acid with sodium hydroxide. The reaction is carried out in an aqueous medium, where caffeic acid is dissolved in water, and sodium hydroxide is added gradually under constant stirring. The reaction conditions include maintaining a temperature of around 25-30°C and a pH of approximately 7-8 to ensure complete neutralization. The resulting solution is then evaporated to obtain the solid this compound.

Industrial Production Methods

In industrial settings, the production of this compound follows a similar process but on a larger scale. The reaction is conducted in large reactors with precise control over temperature, pH, and concentration. The final product is often purified using crystallization or other separation techniques to ensure high purity and consistency.

Chemical Reactions Analysis

Types of Reactions

Caffeidine Acid Sodium Salt undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form quinones, which are important intermediates in various biochemical processes.

    Reduction: The compound can be reduced to form dihydrothis compound.

    Substitution: It can participate in substitution reactions where the sodium ion is replaced by other cations.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate, typically used under acidic conditions.

    Reduction: Reducing agents such as sodium borohydride are used under mild conditions.

    Substitution: Various metal salts can be used to replace the sodium ion, often under neutral or slightly acidic conditions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Dihydrothis compound.

    Substitution: Metal-caffeidine acid complexes.

Scientific Research Applications

Caffeidine Acid Sodium Salt has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.

    Biology: Studied for its antioxidant properties and potential protective effects against oxidative stress in biological systems.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Used in the formulation of cosmetics and skincare products due to its antioxidant properties.

Mechanism of Action

The mechanism of action of Caffeidine Acid Sodium Salt primarily involves its antioxidant activity. It can scavenge free radicals and reactive oxygen species, thereby protecting cells and tissues from oxidative damage. The compound interacts with various molecular targets, including enzymes and signaling pathways involved in oxidative stress and inflammation.

Comparison with Similar Compounds

Caffeidine Acid Sodium Salt can be compared with other similar compounds such as:

    Caffeic Acid: The parent compound, known for its antioxidant properties.

    Chlorogenic Acid: Another phenolic compound with similar antioxidant activity.

    Ferulic Acid: Known for its anti-inflammatory and antioxidant properties.

Uniqueness

This compound is unique due to its enhanced solubility in water compared to caffeic acid, making it more suitable for various applications in aqueous systems. Its sodium salt form also allows for easier handling and formulation in industrial processes.

Properties

Molecular Formula

C8H11N4NaO3

Molecular Weight

234.19 g/mol

IUPAC Name

sodium;3-methyl-5-[methyl(methylcarbamoyl)amino]imidazole-4-carboxylate

InChI

InChI=1S/C8H12N4O3.Na/c1-9-8(15)12(3)6-5(7(13)14)11(2)4-10-6;/h4H,1-3H3,(H,9,15)(H,13,14);/q;+1/p-1

InChI Key

NVQQLDXESYQGPR-UHFFFAOYSA-M

Canonical SMILES

CNC(=O)N(C)C1=C(N(C=N1)C)C(=O)[O-].[Na+]

Origin of Product

United States

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